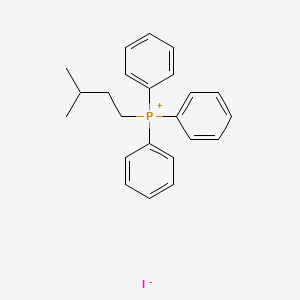

(3-Methylbutyl)(triphenyl)phosphanium iodide

Description

Evolution and Broad Impact of Phosphonium (B103445) Cations in Modern Chemical Research

The journey of phosphonium cations in chemical research has been one of continuous evolution. Initially recognized for their utility in the famed Wittig reaction, their applications have since expanded dramatically. wikipedia.orglibretexts.org Today, they are integral to phase-transfer catalysis, where they facilitate the reaction between reactants in different phases, and as ionic liquids, offering environmentally benign alternatives to traditional volatile organic solvents. Furthermore, their antimicrobial and anticancer properties are areas of intense investigation, with the phosphonium cation acting as a vehicle for targeted drug delivery, particularly to the mitochondria of cancer cells due to the delocalized positive charge and lipophilic character. researchgate.netnih.gov

Academic Importance of Triphenylphosphonium Derivatives in Contemporary Organic Synthesis

Among the vast array of phosphonium salts, triphenylphosphonium derivatives hold a position of particular prominence in organic synthesis. The three phenyl groups attached to the phosphorus atom provide steric bulk and electronic stability, influencing the reactivity of the fourth substituent. Their most notable application is as precursors to phosphonium ylides, the key reagents in the Wittig reaction, a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. ucla.edumnstate.edu The versatility of this reaction allows for the construction of complex molecular architectures, a fundamental aspect of natural product synthesis and medicinal chemistry. Beyond the Wittig reaction, triphenylphosphonium salts are employed as catalysts, ligands in transition-metal-catalyzed cross-coupling reactions, and as valuable intermediates in various functional group transformations. fishersci.com

Research Trajectories and Specific Focus on (3-Methylbutyl)(triphenyl)phosphanium Iodide in Scholarly Discourse

While the broader family of triphenylphosphonium salts is extensively documented, scholarly discourse specifically focused on this compound is notably limited. Its structural identity, featuring a branched 3-methylbutyl (or isoamyl) group, suggests its primary role would be as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. The branched nature of the alkyl chain could potentially influence the stereoselectivity of the resulting alkene, a topic of significant academic interest.

The synthesis of this compound would be expected to follow the general and well-established method for preparing phosphonium salts: the SN2 reaction between triphenylphosphine (B44618) and 1-iodo-3-methylbutane (B1583052). This reaction is typically straightforward and high-yielding. youtube.com

Given the current research landscape, future scholarly investigations into this compound could explore several avenues. A systematic study of its utility in the Wittig reaction, particularly with a focus on the E/Z selectivity of the resulting alkenes, would be a valuable contribution. Furthermore, exploring its potential biological activity, in line with the growing interest in the antimicrobial and anticancer properties of other quaternary phosphonium salts, could unveil new applications for this specific compound. However, at present, it remains a compound of theoretical interest within the broader, well-established field of triphenylphosphonium chemistry.

Compound Data

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylbutyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26P.HI/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMGUSCDUAKMEP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623792 | |

| Record name | (3-Methylbutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52710-37-9 | |

| Record name | (3-Methylbutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ISOAMYL)TRIPHENYLPHOSPHONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Elucidation of 3 Methylbutyl Triphenyl Phosphanium Iodide

Established Synthetic Pathways for Quaternary Phosphonium (B103445) Iodides

The preparation of quaternary phosphonium iodides is typically achieved through well-established chemical transformations. The most common methods include the direct reaction of tertiary phosphines with alkyl halides and subsequent anion exchange if a different counter-ion is desired.

The most direct and widely employed method for synthesizing alkylphosphonium salts is the quaternization of a tertiary phosphine (B1218219) with an appropriate alkyl halide. rsc.orgthieme-connect.de This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the phosphorus atom of the tertiary phosphine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

The general reaction is as follows: R3P + R'X → [R3PR']+X-

For the synthesis of phosphonium iodides, alkyl iodides are particularly effective reactants. The ease of the reaction generally follows the trend of the leaving group ability of the halide, with iodides being the most reactive (I > Br > Cl). thieme-connect.de The reaction can be conducted under various conditions, either neat (without a solvent) or in a suitable polar or nonpolar solvent to facilitate the precipitation of the resulting phosphonium salt. thieme-connect.de For instance, the synthesis of butyltriphenylphosphonium bromide is often achieved by refluxing triphenylphosphine (B44618) with butyl bromide in toluene, leading to the precipitation of the product. thieme-connect.de

The process typically involves dissolving the initial phosphonium halide (e.g., a chloride or bromide) in a suitable solvent and treating it with a salt containing the desired iodide anion. The selection of the salt and solvent is crucial to drive the reaction to completion, often by precipitating the newly formed, less soluble phosphonium iodide or an inorganic salt byproduct. mdpi.comgoogle.com

For example, a phosphonium chloride or bromide can be converted to the corresponding iodide by reacting it with an alkali metal iodide like sodium iodide or potassium iodide in a solvent such as acetone, where the resulting sodium or potassium chloride/bromide is insoluble and precipitates, leaving the desired phosphonium iodide in solution.

Anion exchange can also be performed using anion exchange resins. nih.gov The resin is first loaded with the desired anion (iodide) and then a solution of the phosphonium salt with the original anion is passed through the resin column. The original anions are exchanged for the iodide ions on the resin, yielding the target phosphonium iodide in the eluate. nih.gov

Specific Synthetic Approaches for (3-Methylbutyl)(triphenyl)phosphanium Iodide (or closely related analogues)

The synthesis of this compound is most practically achieved by the direct quaternization of triphenylphosphine with 1-iodo-3-methylbutane (B1583052) (isoamyl iodide).

Reaction Scheme: P(C6H5)3 + ICH2CH2CH(CH3)2 → [(C6H5)3PCH2CH2CH(CH3)2]+I-

This reaction follows the general SN2 mechanism described previously. Triphenylphosphine, a commercially available and stable tertiary phosphine, serves as the nucleophile, while 1-iodo-3-methylbutane provides the electrophilic alkyl group.

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction duration. researchgate.netresearchgate.net The goal is to maximize the conversion of reactants into the desired product while minimizing side reactions and facilitating product isolation.

Generally, heating the reactants in a solvent is a common practice. Solvents like toluene, acetonitrile, or N,N-dimethylformamide (DMF) are often used. The choice of solvent can affect reaction rates and the solubility of the product, which can be advantageous for purification by direct precipitation. thieme-connect.demdpi.com

Below is a table outlining the potential effects of varying reaction parameters on the synthesis.

| Parameter | Variation | Anticipated Effect on Yield and Purity | Rationale |

|---|---|---|---|

| Solvent | Toluene (Nonpolar) | Moderate rate; product may precipitate, aiding isolation. | Favors precipitation of the ionic phosphonium salt from the nonpolar medium. thieme-connect.de |

| Acetonitrile (Polar Aprotic) | Faster reaction rate; product may remain in solution. | Stabilizes the charged transition state of the SN2 reaction, increasing the rate. mdpi.com | |

| Solvent-free | High concentration can lead to rapid reaction, but may require higher temperatures and can make purification more challenging. | Maximizes reactant concentration, potentially reducing reaction time. thieme-connect.de | |

| Temperature | Room Temperature | Slow reaction rate, may require extended time for completion. | Lower kinetic energy results in fewer effective collisions between reactant molecules. |

| Reflux | Significantly increased reaction rate, leading to higher yield in a shorter time. | Provides sufficient activation energy to overcome the reaction barrier, typical for quaternization reactions. thieme-connect.de | |

| Reaction Time | Short (e.g., 2-4 hours) | May result in incomplete conversion and lower yield. | Insufficient time for the reaction to proceed to completion. |

| Long (e.g., 24-48 hours) | Generally ensures high conversion and maximizes yield, but risks potential decomposition if temperatures are excessive. | Allows the reaction to reach completion, which is often necessary for less reactive halides or sterically hindered phosphines. thieme-connect.de |

Recent advancements in synthetic chemistry have introduced photocatalysis as a powerful and green alternative for the formation of C–P bonds in phosphonium salts. rsc.orgrsc.org These methods operate under mild conditions, often using visible light, and exhibit broad functional group compatibility. rsc.org

One prominent strategy involves the reaction of tertiary phosphines with organothianthrenium salts or aryl(mesityl)iodonium triflates under photo-irradiation. rsc.orgresearchgate.netresearchgate.net The mechanism is proposed to proceed through a single-electron transfer (SET) process. The photocatalyst or a photo-excited electron donor-acceptor (EDA) complex generates an aryl or alkyl radical and a phosphine radical cation. The subsequent cross-coupling of these radical species yields the desired quaternary phosphonium salt. rsc.org

This photocatalytic approach offers a novel pathway for synthesizing phosphonium salts that might be difficult to obtain through traditional thermal SN2 reactions, especially for sterically hindered substrates. rsc.orgresearchgate.net

Analytical Confirmation of Synthetic Products and Structural Integrity

Following the synthesis, the identity, structure, and purity of this compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for the structural elucidation of phosphonium salts.

¹H NMR : Provides information about the proton environment. For this compound, one would expect to see characteristic signals for the aromatic protons of the three phenyl groups and distinct signals for the protons of the 3-methylbutyl (isoamyl) group.

¹³C NMR : Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton of both the phenyl and the 3-methylbutyl substituents.

³¹P NMR : This is particularly diagnostic for phosphorus-containing compounds. Quaternary phosphonium salts typically exhibit a single sharp peak in a characteristic chemical shift range, confirming the formation of the tetravalent phosphorus center. rsc.orgacs.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the cation. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are suitable for analyzing ionic compounds like phosphonium salts. researchgate.netmdpi.com The analysis would show a prominent peak corresponding to the molecular weight of the (3-Methylbutyl)(triphenyl)phosphanium cation, [(C6H5)3PCH2CH2CH(CH3)2]+.

Melting Point Analysis : A sharp and defined melting point range is a good indicator of the purity of a crystalline solid. This physical constant can be compared with literature values if available.

The table below summarizes the expected analytical data for the structural confirmation of this compound.

| Analytical Technique | Expected Observation | Information Provided |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm) for phenyl protons. Distinct aliphatic signals for the -CH₂-P, -CH₂-, -CH-, and -CH₃ protons of the 3-methylbutyl group. | Confirms the presence and connectivity of the different proton environments in the molecule. |

| ¹³C NMR | Characteristic signals for the aromatic carbons of the phenyl groups and four distinct signals for the carbons of the 3-methylbutyl chain. | Verifies the carbon framework of the cation. |

| ³¹P NMR | A single resonance, typically in the range of δ 20-30 ppm (relative to H₃PO₄). rsc.org | Confirms the formation of the quaternary phosphonium center. |

| Mass Spectrometry (ESI-MS) | A peak at m/z corresponding to the mass of the [(C₆H₅)₃P(C₅H₁₁)]⁺ cation. | Confirms the molecular weight of the cationic portion of the salt. |

| Melting Point | A sharp, reproducible melting range. | Indicates the purity of the synthesized compound. |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are instrumental in determining the connectivity and chemical environment of atoms within a molecule. For "this compound," Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct proton environments in the 3-methylbutyl and triphenyl groups. The protons of the three phenyl groups attached to the phosphorus atom would typically appear as a complex multiplet in the aromatic region of the spectrum. The protons of the 3-methylbutyl group would show specific splitting patterns and chemical shifts based on their proximity to the positively charged phosphorus atom and adjacent protons.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in the triphenylphosphine moiety and the 3-methylbutyl chain would give rise to a distinct signal. The chemical shifts of the carbons in the alkyl chain are influenced by the electron-withdrawing effect of the phosphonium group.

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of the cation, which in turn provides the molecular weight of the phosphonium cation, [(CH₃)₂CHCH₂CH₂P(C₆H₅)₃]⁺. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental formula.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl groups and aliphatic protons of the 3-methylbutyl group, with characteristic chemical shifts and spin-spin coupling patterns. |

| ¹³C NMR | Resonances for each unique carbon atom in the phenyl and 3-methylbutyl groups. |

| Mass Spectrometry | Detection of the (3-Methylbutyl)(triphenyl)phosphanium cation and determination of its mass-to-charge ratio. |

Elemental Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a compound. This method determines the percentage composition of elements (carbon, hydrogen, and sometimes others) within the molecule. For "this compound" (C₂₃H₂₆IP), the theoretically calculated elemental percentages are compared with the experimentally determined values. A close agreement between the theoretical and experimental data confirms the purity and the elemental formula of the synthesized compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 60.01 |

| Hydrogen (H) | 5.70 |

| Iodine (I) | 27.57 |

| Phosphorus (P) | 6.73 |

X-ray Crystallographic Analysis for Solid-State Molecular Arrangement

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all atoms in the crystal lattice.

For "this compound," a single-crystal X-ray analysis would reveal:

The precise bond lengths and angles within the phosphonium cation and its spatial relationship with the iodide anion.

The tetrahedral geometry around the central phosphorus atom.

The conformation of the 3-methylbutyl group.

The packing arrangement of the cations and anions in the crystal lattice.

This detailed structural information is invaluable for understanding the steric and electronic properties of the molecule and how it interacts with other molecules in the solid state.

Reactivity and Mechanistic Investigations of 3 Methylbutyl Triphenyl Phosphanium Iodide

Role as a Precursor for Phosphonium (B103445) Ylides in Organic Transformations

The most prominent application of (3-Methylbutyl)(triphenyl)phosphanium iodide is as a starting material for the generation of a phosphonium ylide, a key reagent in the Wittig reaction for alkene synthesis. cymitquimica.com The ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged phosphorus atom.

The formation of the (3-methylbutyl)triphenylphosphonium ylide from its corresponding phosphonium salt is a two-step process that begins with the synthesis of the salt itself, followed by deprotonation.

SN2 Reaction: The synthesis of the phosphonium salt, this compound, is achieved through a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine (B44618), a good nucleophile, attacks the electrophilic carbon of an alkyl halide, in this case, 1-iodo-3-methylbutane (B1583052). The lone pair of electrons on the phosphorus atom displaces the iodide leaving group, forming a stable phosphorus-carbon bond and the resulting alkylphosphonium salt. libretexts.orglumenlearning.com

Deprotonation: The carbon atom adjacent to the positively charged phosphorus atom in the phosphonium salt is rendered acidic. masterorganicchemistry.com This increased acidity is due to the electron-withdrawing inductive effect of the phosphonium group, which stabilizes the resulting carbanion (the ylide). youtube.com To generate the ylide, a strong base is required to deprotonate this α-carbon. libretexts.org Because the 3-methylbutyl group is an alkyl group and does not provide any resonance stabilization, the corresponding ylide is classified as a "non-stabilized" ylide. nih.gov Consequently, very strong bases are necessary for the deprotonation step. Common bases used for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). lumenlearning.commasterorganicchemistry.com The base abstracts a proton from the α-carbon, and the resulting lone pair of electrons resides on the carbon, forming the neutral ylide, also known as a phosphorane. youtube.com

The ylide exists as a resonance hybrid of two forms: the ylide form with adjacent positive and negative charges (Ph₃P⁺-C⁻HR) and the ylene form with a phosphorus-carbon double bond (Ph₃P=CHR). youtube.com

| Ylide Type | Substituent on α-Carbon (R) | Required Base Strength | Example Bases |

|---|---|---|---|

| Non-stabilized | Alkyl, Hydrogen | Very Strong | n-Butyllithium (n-BuLi), Sodium Amide (NaNH₂) masterorganicchemistry.com |

| Semi-stabilized | Aryl, Vinyl | Strong | Alkoxides, Sodium Hydride (NaH) |

| Stabilized | Ester, Ketone, Cyanide | Relatively Weak | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) youtube.com |

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org The stereochemical outcome of the reaction, specifically the geometry (E/Z) of the newly formed double bond, is highly dependent on the nature of the phosphonium ylide used. dalalinstitute.com

The ylide generated from this compound is a non-stabilized ylide, as the 3-methylbutyl group is a simple alkyl substituent. nih.gov Non-stabilized ylides typically exhibit high Z-selectivity in their reactions with aldehydes, especially under salt-free conditions. nih.govwikipedia.org

The currently accepted mechanism for the Wittig reaction under lithium-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.org This concerted pathway forms a four-membered ring intermediate called an oxaphosphetane directly, without the formation of a betaine intermediate. wikipedia.orgresearchgate.net The reaction is under kinetic control, meaning the stereochemistry of the product is determined by the rate of formation of the diastereomeric transition states leading to the cis and trans oxaphosphetanes. wikipedia.org For non-stabilized ylides reacting with aldehydes, the transition state leading to the cis-oxaphosphetane is sterically favored, which then decomposes via a syn-elimination to yield the Z-alkene and triphenylphosphine oxide. harvard.edu The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. lumenlearning.com

In contrast, stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally lead to the formation of E-alkenes with high selectivity. wikipedia.orgdalalinstitute.com Semi-stabilized ylides (where R is an aryl or vinyl group) often result in poor E/Z selectivity, yielding mixtures of isomers. nih.govwikipedia.org

| Ylide Type | Typical R Group on Ylide | Reaction Conditions | Major Alkene Isomer | Selectivity |

|---|---|---|---|---|

| Non-stabilized | Alkyl (e.g., 3-Methylbutyl) | Salt-free | (Z)-alkene wikipedia.org | High |

| Semi-stabilized | Aryl, Vinyl | - | Mixture of (E) and (Z)-alkenes wikipedia.org | Poor |

| Stabilized | -CO₂R, -COR, -CN | - | (E)-alkene wikipedia.org | High |

Participation in Phase-Transfer Catalysis (PTC)

Quaternary phosphonium salts, including this compound, are effective phase-transfer catalysts. cymitquimica.com PTC is a valuable technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nbinno.comjetir.org

The efficacy of this compound as a phase-transfer catalyst stems from its amphiphilic nature. The molecule consists of a positively charged phosphonium ion (cation) and an iodide counter-ion (anion). nbinno.com The three phenyl groups and the 3-methylbutyl group are large, nonpolar, organic substituents, which make the phosphonium cation lipophilic (soluble in organic solvents). nbinno.com

The catalytic cycle for a typical PTC reaction, such as the nucleophilic substitution of an alkyl halide (R-X) in an organic solvent with a nucleophile (Nu⁻) from an aqueous solution, can be described as follows:

Anion Exchange: The phosphonium salt, [Ph₃P(C₅H₁₁)⁺]I⁻, resides at the interface of the aqueous and organic layers. The iodide anion is exchanged for the nucleophile anion (Nu⁻) from the aqueous phase to form a new ion pair, [Ph₃P(C₅H₁₁)⁺]Nu⁻. jetir.org

Phase Transfer: Due to the lipophilic nature of the large organic groups on the phosphorus atom, this new ion pair is soluble in the organic phase and is transported from the interface into the bulk organic layer. nbinno.com

Reaction in Organic Phase: In the organic phase, the nucleophile is poorly solvated and thus highly reactive. It attacks the organic substrate (R-X) to form the product (R-Nu). The phosphonium cation now forms an ion pair with the leaving group, [Ph₃P(C₅H₁₁)⁺]X⁻. nbinno.com

Catalyst Regeneration: This phosphonium salt ion pair migrates back to the interface, where the anion X⁻ is exchanged for another nucleophile anion Nu⁻ from the aqueous phase, thus completing the catalytic cycle and allowing the process to repeat. nbinno.com

This process allows reactions to occur under milder conditions, avoids the need for expensive anhydrous or aprotic polar solvents, and can increase reaction rates and yields. nbinno.comnbinno.com

Asymmetric phase-transfer catalysis is a powerful strategy for the synthesis of chiral molecules. mdpi.com This is achieved by using a chiral, non-racemic phase-transfer catalyst to control the stereochemical outcome of a reaction. rsc.org

While this compound is an achiral molecule and therefore cannot induce enantioselectivity, the principles of asymmetric PTC rely on catalysts with a similar quaternary phosphonium salt structure but which incorporate chirality. nih.gov Chiral phosphonium salt catalysts are typically designed with chiral backbones, often derived from natural products like cinchona alkaloids or from chiral binaphthyl scaffolds. mdpi.com

In asymmetric PTC, the chiral phosphonium cation pairs with the prochiral nucleophile. This creates a chiral ion pair that exists in the organic phase. The specific stereochemical environment created by the chiral catalyst directs the nucleophilic attack on the substrate from one face preferentially over the other. This facial selectivity in the transition state leads to the formation of one enantiomer of the product in excess, resulting in an enantiomerically enriched or enantiopure product. The development of effective chiral quaternary phosphonium salts has become a significant area of research for green and sustainable chemistry. rsc.org

Involvement in Other Catalytic Processes

Beyond their well-established roles in Wittig reactions and phase-transfer catalysis, phosphonium salts are finding applications in other catalytic domains. Their stability, tunability, and unique properties have led to their investigation in various modern chemical processes.

One emerging area is the use of phosphonium salts as ionic liquids (PILs). researchgate.net Phosphonium-based ionic liquids, which are salts with melting points below 100 °C, can act as solvents, catalysts, or catalyst supports. researchgate.net For example, triphenylphosphonium-based salts have been used as efficient catalysts in ultrasound-assisted oxidative desulfurization (UAODS) processes for liquid fuels. researchgate.netresearchgate.net In these systems, the phosphonium salt can act as both an extractant for sulfur-containing compounds (like dibenzothiophene) and a phase-transfer catalyst for the oxidation reaction, which converts the sulfur compounds into more polar sulfones that are easily removed. researchgate.net

Applications in Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

While direct catalytic application of this compound in Suzuki cross-coupling reactions is not prominently reported, phosphonium salts, in general, play a crucial role in facilitating such palladium-catalyzed transformations. Their primary function is often as stabilizers for palladium nanoparticles (PdNPs), which are the active catalytic species in the reaction.

The general mechanism for a Suzuki cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. In systems utilizing phosphonium salt-stabilized PdNPs, the nanoparticles serve as a reservoir for the catalytically active soluble palladium species.

Table 1: Postulated Role of this compound in Suzuki Cross-Coupling

| Component | Postulated Function | Effect on Reaction |

| (3-Methylbutyl)(triphenyl)phosphanium Cation | Stabilizer for Palladium Nanoparticles | Prevents catalyst agglomeration, maintains high catalytic activity. |

| Iodide Anion | Potential Ligand or Promoter | May influence the electronic properties of the palladium catalyst. |

It is important to note that the phosphonium salt itself is not the primary catalyst but rather an essential additive that enhances the performance of the palladium catalyst.

Activation and Catalysis in Nucleophilic Addition Reactions

Quaternary phosphonium salts like this compound can act as phase-transfer catalysts (PTCs) in various nucleophilic addition reactions. In such reactions, the phosphonium salt facilitates the transfer of a nucleophile from an aqueous phase or a solid phase into an organic phase where the electrophilic substrate is dissolved.

The lipophilic nature of the bulky organic cation allows it to be soluble in the organic phase, while its positive charge enables it to pair with an anionic nucleophile. This ion pair can then traverse the phase boundary, delivering the nucleophile to the reaction site. The 3-methylbutyl group enhances the organophilicity of the cation, making it an effective phase-transfer agent.

For instance, in the cyanation of an alkyl halide, the phosphonium salt can transport the cyanide anion from an aqueous solution of sodium cyanide to an organic solution of the alkyl halide. The bulky triphenylphosphine and 3-methylbutyl groups would create a sterically hindered environment around the phosphorus atom, which can influence the reactivity and selectivity of the nucleophilic attack.

Catalytic Role in CO2 Chemical Transformations and Fixation

A significant area of research for phosphonium salts is their application as catalysts in the chemical fixation of carbon dioxide (CO2), particularly in the synthesis of cyclic carbonates from epoxides. In this context, this compound is expected to be an effective catalyst due to the synergistic action of its cationic and anionic components.

The catalytic cycle is generally believed to proceed through the following steps:

Nucleophilic Attack: The iodide anion, being a good nucleophile, attacks the less sterically hindered carbon atom of the epoxide ring, leading to its opening and the formation of a haloalkoxide intermediate.

CO2 Insertion: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a carbonate anion.

Intramolecular Cyclization: The carbonate anion undergoes an intramolecular cyclization to form the cyclic carbonate product, regenerating the iodide anion for the next catalytic cycle.

The phosphonium cation plays a crucial role in stabilizing the anionic intermediates and in activating the epoxide ring towards nucleophilic attack, possibly through weak electrostatic interactions. The presence of bulky substituents on the phosphorus atom can influence the catalyst's activity and solubility in the reaction medium.

Table 2: Proposed Catalytic Cycle for CO2 Fixation using this compound

| Step | Reactants | Intermediate | Product |

| 1. Ring Opening | Epoxide, Iodide | Haloalkoxide | - |

| 2. CO2 Insertion | Haloalkoxide, CO2 | Carbonate Anion | - |

| 3. Cyclization | Carbonate Anion | - | Cyclic Carbonate, Iodide |

Function as Lewis Acid Organocatalyst

The phosphorus center in this compound, being positively charged, can exhibit Lewis acidic character. This allows it to activate electrophiles by coordinating to a Lewis basic site, such as the oxygen atom of a carbonyl group. This activation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

While strong Lewis acidity is not a characteristic of phosphonium salts, their ability to act as organocatalysts in this manner has been explored. The bulky triphenylphosphine and 3-methylbutyl groups would create a specific steric environment around the Lewis acidic center, which could be exploited to achieve stereoselectivity in certain reactions.

Role in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and a Lewis base that are unable to form a classical adduct. This "frustrated" combination can activate small molecules like H2, CO2, and olefins. While the primary components of FLPs are typically boranes (Lewis acids) and phosphines (Lewis bases), the concept can be extended to other systems.

Given the bulky nature of the (3-Methylbutyl)(triphenyl)phosphanium cation, it is conceivable that in combination with a suitably bulky and non-coordinating base, it could participate in FLP-type reactivity. The phosphonium cation would act as the Lewis acidic component. However, this application for phosphonium salts is less common and remains a speculative area of research for this specific compound.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Detailed mechanistic studies on reactions catalyzed by this compound are scarce. However, insights can be drawn from investigations of analogous phosphonium salt-catalyzed reactions.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the identification and characterization of key intermediates and transition states. In the context of phosphonium salt catalysis, spectroscopic techniques such as NMR and IR, as well as computational methods, are invaluable tools.

For the CO2 fixation reaction, for example, in situ IR spectroscopy could be used to monitor the formation of the haloalkoxide intermediate and the subsequent carbonate species. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the energetics of the reaction pathway, helping to identify the rate-determining step and the structure of the transition states.

In the case of phosphonium salt hydrolysis, a long-postulated intermediate, P-hydroxytetraorganophosphorane, has been observed and characterized at low temperatures using NMR spectroscopy. This provides a precedent for the potential to isolate and study reactive intermediates in reactions involving phosphonium salts like this compound.

Table 3: Common Techniques for Mechanistic Investigation of Phosphonium Salt Catalysis

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of reactants, products, and stable intermediates. |

| Infrared (IR) Spectroscopy | Monitoring of functional group transformations during the reaction. |

| Mass Spectrometry | Identification of reaction intermediates and products. |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and reaction pathways. |

Further research focusing specifically on this compound is necessary to fully understand its reactivity and to elucidate the detailed mechanisms of the reactions in which it participates.

Influence of Cation and Anion Structure on Reaction Kinetics and Selectivity

Cation Structure: The Role of the 3-Methylbutyl Group

The (3-Methylbutyl)(triphenyl)phosphanium cation features a branched alkyl chain, which imparts a degree of steric bulk near the reactive center of the derived ylide. This steric hindrance can influence the rate of reactions, such as the Wittig reaction, by affecting the approach of the ylide to the carbonyl carbon of an aldehyde or ketone.

The primary influence of the alkyl group in non-stabilized ylides lies in determining the stereochemical outcome of the Wittig reaction. Unstabilized ylides predominantly yield (Z)-alkenes. This selectivity is attributed to the kinetic control of the reaction, where the formation of the syn-betaine intermediate is favored, leading to the cis-oxaphosphetane and subsequently the (Z)-alkene. The steric bulk of the 3-methylbutyl group is expected to further enhance this preference for the (Z)-isomer by exacerbating the steric interactions that would be present in the transition state leading to the anti-betaine and ultimately the (E)-alkene.

Table 1: Expected Influence of Alkyl Group Structure on Wittig Reaction Outcomes

| Alkyl Group | Expected Relative Rate | Expected Predominant Stereoisomer | Rationale |

| n-Butyl | Faster | (Z)-alkene | Less steric hindrance allows for faster reaction. |

| 3-Methylbutyl | Slower | (Z)-alkene | Increased steric hindrance from the branched chain. |

| sec-Butyl | Significantly Slower | (Z)-alkene | Greater steric hindrance near the phosphorus atom. |

Anion Structure: The Multifaceted Role of the Iodide Ion

The iodide anion in this compound exerts a significant influence on both the formation of the phosphonium salt and the subsequent reactivity of the ylide.

During the synthesis of the phosphonium salt via the SN2 reaction between triphenylphosphine and 1-iodo-3-methylbutane, the reaction rate is faster compared to using the corresponding bromide or chloride. This is because iodide is an excellent leaving group.

Furthermore, the presence of iodide ions, particularly from lithium iodide or sodium iodide, can have a pronounced effect on the stereoselectivity of the Wittig reaction. For unstabilized ylides, the addition of iodide salts has been shown to increase the selectivity for the (Z)-alkene. rsc.org This is often attributed to the ability of lithium or sodium cations to coordinate with the oxygen of the betaine intermediate, potentially influencing the equilibrium between the syn and anti betaines and favoring the pathway to the (Z)-alkene. While the phosphonium salt itself contains iodide, the addition of further iodide salts from the base used for deprotonation (e.g., if formed from an organolithium reagent and an alkyl iodide) can enhance this effect.

The nucleophilicity of the iodide ion is also a factor. Although the primary reaction of the ylide is with the carbonyl compound, the presence of a good nucleophile like iodide could potentially engage in side reactions, though this is less commonly observed in standard Wittig conditions.

Table 2: Influence of Halide Anion on Phosphonium Salt Formation and Wittig Reaction Selectivity

| Halide Anion | Relative Rate of Phosphonium Salt Formation | Influence on (Z)-Selectivity in Wittig Reaction | Rationale |

| Chloride (Cl⁻) | Slower | Less Pronounced | Poorer leaving group in SN2 synthesis. |

| Bromide (Br⁻) | Intermediate | Moderate | Good leaving group. |

| Iodide (I⁻) | Faster | More Pronounced | Excellent leaving group; presence of I⁻ salts can enhance (Z)-selectivity. |

Based on a comprehensive search of available scientific literature, there is currently no specific information available for the chemical compound "this compound" within the detailed application contexts provided in the outline. Extensive searches for this compound, including under alternative names such as "isoamyltriphenylphosphonium iodide" and "isopentyltriphenylphosphonium iodide," did not yield research findings, data, or examples pertaining to its use in the synthesis of fine chemicals, pharmaceutical intermediates, heterobiaryls, cationic photopolymerization, or as a precursor for functionalized polymers and advanced materials.

The provided numerical citations ( prepchem.comnih.gov, mdpi.com, orgsyn.org, researchgate.netprepchem.com) are insufficient to locate the specific sources of information you may be referencing.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the provided outline and content requirements. Information on other, more common phosphonium salts cannot be used as a substitute, as this would violate the explicit instructions to focus solely on "this compound."

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursors for Advanced Functional Materials

Incorporation into Covalent Organic Frameworks (COFs) for Enhanced Catalytic Performance

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for catalysis, gas storage, and separation. The functionalization of COFs with phosphine-based moieties has attracted significant attention as a strategy to immobilize homogeneous catalysts, combining the high activity and selectivity of molecular catalysts with the stability and recyclability of heterogeneous systems.

Recent research has demonstrated the synthesis of triphenylphosphine-based COFs, referred to as P-COFs. kaust.edu.sanih.govresearchgate.net These materials are typically synthesized through the Schiff base reaction of tris(4-formylphenyl)phosphane with suitable amine linkers. researchgate.net The resulting P-COFs exhibit well-defined crystalline structures, high specific surface areas, and good thermal stability. kaust.edu.sanih.govresearchgate.net

The primary application of these phosphine-functionalized COFs lies in heterogeneous catalysis. For instance, rhodium complexes have been successfully immobilized on P-COFs. kaust.edu.sanih.govresearchgate.net These Rh-P-COF catalysts have shown high turnover frequency and excellent recycling performance in the hydroformylation of olefins. kaust.edu.sanih.govresearchgate.net While these examples utilize the triphenylphosphine (B44618) moiety as a building block for the framework itself, the incorporation of discrete alkyltriphenylphosphonium salts as guests or counterions within the pores of functionalized COFs could offer a pathway to introduce specific catalytic activities or to modify the electronic properties of the framework.

Table 1: Properties of Triphenylphosphine-Based Covalent Organic Frameworks

| Property | P-COF-1 | P-COF-2 |

| Monomers | Tris(4-formylphenyl)phosphane, p-phenylenediamine | Tris(4-formylphenyl)phosphane, 4,4'-diaminobiphenyl |

| Stacking | AA-stacking | AA-stacking |

| Pore Size | 37 Å | 46 Å |

| Catalytic Application | Support for Rh(CO)₂(acac) in olefin hydroformylation | Support for Rh(CO)₂(acac) in olefin hydroformylation |

| Catalyst Reusability | > 5 cycles | > 5 cycles |

Data sourced from Liu et al. (2020) kaust.edu.sa

Utilization in Supramolecular Assemblies and Crystal Engineering

The non-covalent interactions involving organic phosphonium (B103445) salts are a key area of interest in supramolecular chemistry and crystal engineering. The bulky and rigid nature of the triphenylphosphonium group, combined with the potential for weak hydrogen bonds and other non-covalent interactions, allows for the construction of predictable and well-defined supramolecular architectures.

The crystal packing of alkyltriphenylphosphonium salts is influenced by the length and nature of the alkyl chain. mdpi.com Shorter alkyl chains can lead to highly ordered and compact crystal lattices with high melting points, while longer alkyl chains can result in more disordered packing, although long-chain substituents may exhibit parallel orientation, influencing the melting point. mdpi.com The interplay of these various non-covalent interactions, including phenyl embraces between the triphenylphosphonium cations, is a crucial factor in the self-assembly and crystal engineering of these compounds. hw.ac.uk The iodide anion in (3-Methylbutyl)(triphenyl)phosphanium iodide can also participate in hydrogen bonding, further influencing the supramolecular assembly.

Role in the Synthesis of Halogen-Bonding Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction is increasingly being utilized in crystal engineering and the design of functional materials. The iodide anion of this compound, as well as the potential for the iodine atom in organoiodine compounds to interact with the phosphonium cation or other species, makes this class of compounds relevant to the study of halogen-bonding systems.

Research on cocrystals of triphenylmethylphosphonium triiodide with various organoiodine molecules has demonstrated the formation of extended networks based on halogen bonds. rsc.org In these systems, type II I···I halogen bonding between the triiodide anion and the organoiodine molecules leads to the formation of diverse structural features, including isolated halogen-bonded units, infinite chains, and three-dimensional frameworks. rsc.org The packing of the triphenylphosphonium cations, through interactions such as phenyl embraces, reinforces these halogen-bonded networks. rsc.org The asymmetry observed in the triiodide anions in these cocrystals is associated with their participation in halogen bonding interactions. rsc.org

While not directly involving an alkyltriphenylphosphonium iodide, studies on the interaction between triphenylphosphine chalcogenides and iodofluorobenzenes have also highlighted the interplay between halogen bonding and other non-covalent interactions in directing the crystal structure. researchgate.netnih.gov These studies provide a foundation for understanding how the components of this compound could be utilized in the rational design of halogen-bonded supramolecular assemblies.

Computational and Theoretical Insights into this compound

Computational and Theoretical Studies

Computational chemistry provides powerful tools to investigate the intricate properties and behaviors of molecules at an atomic level. For (3-Methylbutyl)(triphenyl)phosphanium iodide, theoretical studies offer a deeper understanding of its electronic structure, behavior in solution, reactivity, and the subtle forces governing its interactions. Although studies focusing specifically on the 3-methylbutyl derivative are limited, extensive computational research on analogous alkyltriphenylphosphonium salts provides a robust framework for elucidating its characteristics.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and bonding of the (3-Methylbutyl)(triphenyl)phosphanium cation. These studies reveal a tetrahedral geometry around the central phosphorus atom, which is positively charged. The phosphorus atom forms four covalent bonds: one with the 3-methylbutyl group and three with the phenyl groups.

The positive charge of the cation is not localized solely on the phosphorus atom but is delocalized over the entire molecule, including the phenyl rings and the alkyl chain. This charge delocalization is a key factor in the stability of the phosphonium (B103445) cation scispace.comnih.gov. The triphenylphosphonium moiety, with its bulky and lipophilic phenyl groups, creates a large cationic radius which contributes to this effect msu.ruresearchgate.net.

Key aspects of the electronic structure include:

Charge Distribution: The positive charge is diffused across the large surface area of the cation, which influences its interactions with other molecules and its ability to traverse lipid membranes nih.gov.

Bonding: The P-C bonds exhibit significant covalent character. The bond lengths and angles are influenced by the steric hindrance between the bulky phenyl groups and the 3-methylbutyl group.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the cation's reactivity. The LUMO is typically centered around the phosphorus atom and the ipso-carbons of the phenyl rings, indicating these are the likely sites for nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| Charge on Phosphorus Atom | +0.5 to +0.8 e | Indicates significant charge delocalization. |

| P-C(phenyl) Bond Length | ~1.80 Å | Typical single bond character. |

| P-C(alkyl) Bond Length | ~1.85 Å | Slightly longer due to alkyl group electronics. |

| C-P-C Bond Angle | ~109.5° | Reflects tetrahedral geometry. |

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules over time, providing a dynamic picture of processes like solvation and ion-pairing. For this compound in a solvent, MD simulations can predict how the solvent molecules arrange themselves around the cation and anion and the extent to which the ions remain associated.

In polar solvents, the iodide anion is strongly solvated, while the large, lipophilic (3-Methylbutyl)(triphenyl)phosphanium cation is less so. The solvation shell around the cation is less ordered than that around a smaller, more charge-dense ion. The interactions between the cation and solvent are dominated by weaker van der Waals forces, particularly involving the phenyl rings and the alkyl chain researchgate.netnsf.gov.

MD simulations have shown that in many phosphonium-based ionic liquids, there is a significant degree of ion pairing, even in solvents with high dielectric constants. The extent of this pairing is influenced by the nature of the cation and anion. For the (3-Methylbutyl)(triphenyl)phosphanium cation, its large size and diffuse charge would likely lead to weaker, more transient ion pairs with the iodide anion compared to smaller cations researchgate.netucl.ac.uk. The simulations can quantify the probability of finding the cation and anion at various distances from each other, often represented by a radial distribution function nsf.gov.

This compound is a precursor to a phosphorus ylide, a key reagent in the Wittig reaction for alkene synthesis organic-chemistry.orglumenlearning.comwikipedia.org. Computational studies, particularly using DFT, have been extensively applied to understand the mechanism and selectivity of the Wittig reaction researchgate.netnih.gov.

The reaction proceeds via the formation of an oxaphosphetane intermediate. The stereochemical outcome of the reaction (the ratio of E to Z alkenes) is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates.

For non-stabilized ylides, which would be formed from this compound, the reaction is typically under kinetic control, and the transition state leading to the cis-oxaphosphetane is favored, ultimately leading to the Z-alkene as the major product. Computational models have elucidated that this selectivity arises from a complex interplay of steric and electronic factors in the transition state researchgate.netnih.gov.

Theoretical predictions can also be made about the regioselectivity when the ylide reacts with a molecule containing multiple carbonyl groups. The calculations would focus on the activation energies for the attack at each carbonyl, with the lower activation energy pathway being the favored one.

Non-covalent interactions play a crucial role in the structure and properties of phosphonium salts in both the solid state and in solution. These interactions, while weaker than covalent bonds, collectively have a significant impact. Computational methods are essential for identifying and quantifying these subtle forces.

In systems containing the (3-Methylbutyl)(triphenyl)phosphanium cation, several types of non-covalent interactions are important:

C-H···π Interactions: The hydrogen atoms of the 3-methylbutyl group and other nearby molecules can interact with the electron-rich π systems of the phenyl rings. These interactions are important in determining the conformation of the alkyl chain and the packing of the cations in the solid state acs.orgnih.gov.

Hydrogen Bonding: While the cation itself does not have traditional hydrogen bond donors, the C-H bonds of the phenyl rings and the alkyl chain can act as weak hydrogen bond donors to the iodide anion or solvent molecules dntb.gov.uanih.gov.

Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular interactions in crystal structures, providing a detailed picture of how the cations and anions pack together acs.orgnih.gov.

| Interaction Type | Typical Energy Range (kJ/mol) | Structural Influence |

|---|---|---|

| C-H···Anion Hydrogen Bond | 5 - 15 | Influences ion-pairing and crystal packing. |

| C-H···π Interaction | 2 - 10 | Directs molecular conformation and packing. |

| π-π Stacking | 5 - 20 | Can lead to ordered arrangements of phenyl rings. |

| van der Waals Forces | Variable | Contribute significantly to overall cohesion. |

Sustainable Chemistry Perspectives and Future Research Directions

Integration into Green Chemistry Methodologies

There is a notable absence of specific research on the utilization of (3-Methylbutyl)(triphenyl)phosphanium iodide in key areas of green chemistry.

Utilization in Ionic Liquid Systems as Recyclable Reaction Media or Catalysts

No specific studies were identified that investigate the use of this compound as a component of ionic liquid systems for recyclable reaction media or as a catalyst. While phosphonium-based ionic liquids are a well-established class of compounds, the properties and potential applications of this specific iodide salt in this context have not been detailed in available research.

Development of Recyclable and Reusable Catalytic Systems Incorporating the Compound

Similarly, the development of recyclable and reusable catalytic systems that specifically incorporate this compound is not documented in the accessible scientific literature. The broader field of phosphonium (B103445) salt catalysis is active, but research has not yet focused on this particular compound for such applications.

Exploration of Solvent-Free and Mechanochemical Approaches in Reactions Involving the Compound

While solvent-free and mechanochemical synthesis methods are gaining traction as green chemistry techniques for the preparation of various phosphonium salts, there is no specific mention of the application of these methods in reactions directly involving this compound.

Design and Synthesis of Novel this compound Analogues with Tailored Reactivity

The scientific literature does not currently contain information on the design and synthesis of novel analogues of this compound with specifically tailored reactivity for sustainable chemistry applications. Research in this area appears to be unexplored.

Emerging Research Areas and Unexplored Synthetic Potential of the Compound

At present, there are no clearly defined emerging research areas or documented explorations of the untapped synthetic potential of this compound within the context of sustainable chemistry. The unique properties endowed by the 3-methylbutyl group in combination with the triphenylphosphonium cation remain a subject for future investigation.

Q & A

Q. What are the standard synthetic protocols for preparing (3-methylbutyl)(triphenyl)phosphanium iodide?

The synthesis typically involves nucleophilic substitution between triphenylphosphine (PPh₃) and 1-iodo-3-methylbutane. Key steps include:

- Dissolving triphenylphosphine in a polar aprotic solvent (e.g., acetonitrile or toluene) under inert atmosphere .

- Adding 1-iodo-3-methylbutane dropwise, with reaction temperatures maintained at 60–80°C for 12–24 hours .

- Isolating the product via recrystallization from ethanol or acetone to remove unreacted starting materials.

- Purity validation using melting point analysis (expected range: 180–190°C, similar to methyltriphenylphosphonium iodide analogs) and ¹H/³¹P NMR spectroscopy .

Q. How is this compound characterized in terms of structural integrity and purity?

Methodological approaches include:

- ¹H NMR : Signals for the 3-methylbutyl chain (e.g., δ 0.8–1.5 ppm for methyl and methylene groups) and aromatic protons (δ 7.4–7.8 ppm) .

- ³¹P NMR : A single peak near δ 20–25 ppm, confirming the absence of oxidized phosphorus species .

- Elemental analysis : Matching experimental C, H, and I percentages with theoretical values (e.g., C: ~47%, H: ~4.5%, I: ~26%) .

- Melting point determination : Consistency with literature values for analogous phosphonium salts .

Q. What role does this compound play in the Wittig reaction?

this compound acts as a precursor to ylides for alkene synthesis. Key steps:

- Deprotonation with strong bases (e.g., NaHMDS or LDA) generates the ylide, (3-methylbutyl)triphenylphosphonium ylide .

- Reaction with aldehydes/ketones produces alkenes, with stereoselectivity influenced by ylide stability. The bulky 3-methylbutyl group may favor E-alkene formation due to steric hindrance during the transition state .

Advanced Research Questions

Q. How does the 3-methylbutyl substituent influence the compound’s physicochemical properties compared to shorter-chain analogs?

- Lipophilicity : The branched alkyl chain enhances solubility in nonpolar solvents, making it suitable for phase-transfer catalysis .

- Steric effects : Bulkier substituents reduce ylide reactivity but improve selectivity in Wittig reactions by destabilizing competing transition states .

- Biological compatibility : Long alkyl chains (e.g., decyl in analogous compounds) improve mitochondrial targeting in drug delivery studies, suggesting potential for tailored bio-applications .

Q. How can contradictory data on reaction yields in phosphonium salt syntheses be resolved?

Contradictions often arise from:

- Solvent polarity : Acetonitrile may accelerate alkylation vs. toluene, which favors slower, controlled reactions .

- Stoichiometry : Excess alkyl iodide (1.2–1.5 equiv.) improves conversion but requires careful purification .

- Monitoring techniques : Use TLC (with UV visualization) or in-situ ³¹P NMR to track reaction progress and optimize conditions .

Q. What analytical challenges arise in confirming the structure of phosphonium salts, and how are they addressed?

Challenges include:

- Counterion interference : Iodide can quench NMR signals; alternative techniques like ESI-MS or X-ray crystallography provide unambiguous confirmation .

- Impurity detection : Trace oxidized phosphine oxides (e.g., OPPh₃) are identified via ³¹P NMR or HPLC with UV detection .

- Isotopic labeling : Deuterated analogs (e.g., CD₃ groups) aid in mass spectrometry-based structural elucidation .

Q. How does the iodide counterion affect reactivity compared to bromide or chloride analogs?

- Nucleophilicity : Iodide’s lower charge density reduces side reactions (e.g., SN2 displacements) during ylide formation .

- Solubility : Iodide salts often exhibit higher solubility in organic solvents, facilitating homogeneous reaction conditions .

- Stability : Iodide’s weaker coordination to phosphorus enhances ylide accessibility in Wittig reactions vs. bromide analogs .

Methodological Tables

Q. Table 1. Comparison of Phosphonium Salts in Wittig Reactions

| Substituent | Ylide Stability | Preferred Solvent | Stereoselectivity | Reference |

|---|---|---|---|---|

| 3-Methylbutyl | Moderate | THF/Toluene | E-selective | |

| Methyl | High | Acetonitrile | Z-selective | |

| Trifluoropropyl | Low | DCM | Mixed |

Q. Table 2. Key Characterization Data

| Technique | Expected Outcome | Reference |

|---|---|---|

| ¹H NMR | δ 0.8–1.5 ppm (alkyl), 7.4–7.8 ppm (aryl) | |

| ³¹P NMR | δ 20–25 ppm (sharp singlet) | |

| Melting Point | 180–190°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.